molecular formula C13H6BrIN2S B14129719 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole

2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole

Cat. No.: B14129719
M. Wt: 429.08 g/mol
InChI Key: AATDVWCLUJADFP-UHFFFAOYSA-N
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Description

2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a complex heterocyclic compound that belongs to the family of benzo[d]imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, and then subjected to various purification steps such as extraction and solvent evaporation . The use of catalysts and specific solvents can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions may yield oxidized products with different functional groups.

Scientific Research Applications

2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with the activity of certain enzymes involved in cell signaling . The presence of bromine and iodine atoms can enhance its binding affinity to these targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H6BrIN2S

Molecular Weight

429.08 g/mol

IUPAC Name

2-bromo-9-iodobenzimidazolo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C13H6BrIN2S/c14-7-1-4-12-11(5-7)17-10-6-8(15)2-3-9(10)16-13(17)18-12/h1-6H

InChI Key

AATDVWCLUJADFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N3C4=C(C=CC(=C4)I)N=C3S2

Origin of Product

United States

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